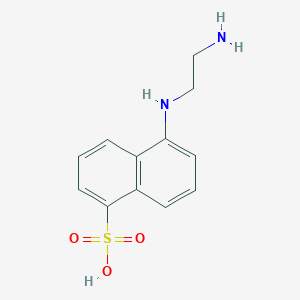

5-((2-Aminoethyl)amino)naphthalin-1-sulfonsäure

Übersicht

Beschreibung

EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) is a FRET-based nucleic acid probe and donor of protease substrates for the detection of retroviral proteases by resonance energy transfer (RET). EDANS is often paired with DABCYL or DABSYL. This combination can be used for enzyme assays. When these two compounds are in close proximity, most of the energy emitted by EDANS will be quenched by DABCYL. However, if the two compounds are separated (e.g., by substrate cleavage), EDANS will fluoresce, indicating the presence of the enzyme.

The peptide sequence of EDANS is derived from a natural processing site of HIV-1 PR.

Incubation of recombinant HIV-1 PR with a fluorescent substrate leads to specific cleavage of the Tyr-Pro bond, and the fluorescence intensity increases with time in a linear relationship with the degree of substrate hydrolysis.

Wissenschaftliche Forschungsanwendungen

FRET-basierte Nukleinsäure-Sonden

EDANS ist einer der beliebtesten Donor für die Entwicklung von FRET-basierten Nukleinsäure-Sonden, wie z. B. Molekulare Beacons . In diesen Anwendungen wird die Fluoreszenz von EDANS durch ein geeignetes Akzeptormolekül unterdrückt, bis die Sonde an ihr Ziel hybridisiert, wodurch Donor und Akzeptor getrennt werden und EDANS fluoreszieren kann .

Proteasesubstrate

EDANS wird häufig bei der Entwicklung von Proteasesubstraten verwendet . In diesem Zusammenhang wird ein Peptidsubstrat mit EDANS und einem geeigneten Quencher markiert. Die Protease-Spaltung trennt EDANS vom Quencher, was zu einer Zunahme der Fluoreszenz führt, die zur Quantifizierung der Proteaseaktivität verwendet werden kann .

Enzymassays

Die Kombination von EDANS mit einem geeigneten Quencher wie DABCYL oder DABSYL kann in Enzymassays verwendet werden . Wenn sich die beiden Verbindungen in unmittelbarer Nähe befinden, wird der größte Teil der von EDANS emittierten Energie von DABCYL unterdrückt. Wenn die Verbindungen jedoch getrennt werden (z. B. durch Substratspaltung), fluoresziert EDANS und liefert einen Hinweis auf die Enzym-Präsenz .

Umwelt-sensitive Fluoreszenz

Wirkmechanismus

Target of Action

The primary target of EDANS is nucleic acid probes and protease substrates . It is a donor for developing FRET-based nucleic acid probes and protease substrates .

Mode of Action

EDANS is often paired with DABCYL or DABSYL in FRET-based probes . When these two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL . If the compounds are separated (for example, by substrate cleavage), edans will fluoresce .

Biochemical Pathways

The biochemical pathway affected by EDANS involves the FRET (Fluorescence Resonance Energy Transfer) mechanism . This mechanism is used in enzyme assays, and the fluorescence emitted by EDANS provides an indication of enzyme presence .

Result of Action

The result of EDANS action is the emission of fluorescence when the compounds (EDANS and DABCYL or DABSYL) are separated . This fluorescence indicates the presence of an enzyme .

Action Environment

The fluorescence emitted by EDANS is environment-sensitive . This suggests that environmental factors could influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid plays a significant role in biochemical reactions. It is often paired with DABCYL or DABSYL in FRET-based probes . The fluorescence it produces is environment-sensitive .

Molecular Mechanism

The molecular mechanism of action of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid involves its role as a donor in FRET-based nucleic acid probes and protease substrates . When the two compounds are in close proximity, most of the energy emitted from EDANS will be quenched by DABCYL. If the compounds are separated (for example, by substrate cleavage) EDANS will fluoresce, giving an indication of enzyme presence .

Biologische Aktivität

5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid, commonly referred to as EDANS (an acronym for its chemical structure), is a sulfonic acid derivative of naphthalene. This compound is notable for its applications in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies. This article delves into the biological activity of EDANS, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₄N₂O₃S

- Molecular Weight : 266.32 g/mol

- CAS Number : 50402-56-7

EDANS functions primarily as a fluorescent probe in various biochemical assays. Its mechanism involves the following:

- FRET Applications : EDANS is often conjugated to peptide sequences that are substrates for proteases. When in proximity to a quencher molecule (typically DABCYL), the fluorescence of EDANS is suppressed due to FRET. Upon cleavage by the protease, EDANS is separated from the quencher, resulting in an increase in fluorescence that can be measured to quantify protease activity .

- Biochemical Pathways : The compound has been utilized to study enzyme kinetics and protein interactions, providing insights into cellular processes and signaling pathways. Its ability to act as a donor in FRET pairs makes it invaluable in developing molecular beacons for nucleic acid detection .

Biological Activity and Applications

EDANS has several significant biological applications:

- Protease Activity Assays : It is widely used as a substrate for various proteases, enabling researchers to study enzyme activity and inhibition .

- Fluorescent Probes : EDANS is a key component in the design of fluorescent probes for nucleic acids and proteins, aiding in the visualization of biological processes .

- Cellular Studies : Research indicates that EDANS can influence cellular mechanisms by participating in signaling pathways and affecting gene expression through its interactions with proteins .

Case Study 1: Protease Inhibition

A study investigated the use of EDANS as a substrate for caspases, enzymes involved in apoptosis. The results demonstrated that cleavage of the EDANS-conjugated substrate led to a measurable increase in fluorescence, allowing for real-time monitoring of apoptotic processes.

Case Study 2: Nucleic Acid Detection

In another study, EDANS was incorporated into molecular beacons designed for RNA detection. The efficiency of these probes was evaluated based on their fluorescence response upon hybridization with target RNA sequences, showcasing their potential for diagnostic applications.

Comparative Analysis of Fluorescent Probes

| Probe Type | Mechanism | Applications | Advantages |

|---|---|---|---|

| EDANS | FRET donor | Protease assays, nucleic acid detection | High sensitivity and specificity |

| FITC | Direct fluorescence | General labeling | Broad application range |

| Rhodamine | Direct fluorescence | Cell imaging | High quantum yield |

Eigenschaften

IUPAC Name |

5-(2-aminoethylamino)naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17/h1-6,14H,7-8,13H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQRQOKXQKVJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964660 | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-56-7 | |

| Record name | EDANS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50402-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-aminoethylamino)naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EDANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JBY896YZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.